molecular formula C12H16F6N2O4S2 B6310734 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide;  99% CAS No. 384347-09-5

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

Cat. No. B6310734
CAS RN: 384347-09-5
M. Wt: 430.4 g/mol
InChI Key: BGDTWQJJCFNYIU-UHFFFAOYSA-N
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Description

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) with a wide electrochemical window (5.5V) and high viscosity . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .


Molecular Structure Analysis

The molecular structure of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide can be represented by the SMILES string CCCC[N+]1(C)CCCC1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . The InChI representation is 1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 .

Scientific Research Applications

Energy Storage

This compound is utilized in the field of energy storage, particularly in lithium-ion batteries and super capacitors . Its high ionic conductivity and thermal stability make it an excellent electrolyte material, contributing to the development of more efficient and durable energy storage systems.

Solar Cells

In the realm of renewable energy, this ionic liquid finds application as an electrolyte in dye-sensitized solar cells . Its non-volatility and stable ionic nature improve the performance and longevity of solar cells, which is crucial for sustainable energy solutions.

Electrochemistry

The wide electrochemical window and high viscosity of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide make it a valuable candidate for various electrochemical applications, including as a medium for electrodeposition and as a solvent for separating azeotropic mixtures .

Chemical Synthesis

This compound is employed in organic synthesis , serving as a solvent or catalyst that can facilitate or enable certain chemical reactions, particularly those that require a stable ionic medium.

Materials Science

In materials science, its unique properties are harnessed in the synthesis of conducting polymers and intercalation electrode materials , which are key components in the development of advanced materials for various technological applications.

Analytical Chemistry

The compound’s ability to modify electrodes makes it useful in the detection of biomolecules like dopamine and uric acid, which is significant for diagnostic purposes .

Lubrication

Although not a primary research application, its high viscosity and stable nature allow it to be considered as a lubricant for gears and machines, which could lead to industrial applications .

Safety and Hazards

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is a useful candidate in electrochemical energy applications, particularly in the fabrication of lithium-ion batteries . Its high viscosity and wide electrochemical window make it a promising material for future research and development in energy storage technologies .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-2-methylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-8-11-9-6-5-7-10(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDTWQJJCFNYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
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1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
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1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
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1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
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1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
Reactant of Route 6
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

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